8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(17-30(25)16-19-7-5-6-18(2)14-19)26(28-29-27)20-8-10-21(31-3)11-9-20/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXKFUBSEFISHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the subsequent introduction of the functional groups. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Position 8 : Ethoxy groups (target compound) increase lipophilicity compared to methyl groups (e.g., ).
- phenyl or methylphenyl groups .
- Position 5 : Bulky 3-methylbenzyl (target) may reduce steric hindrance compared to 2-methoxybenzyl or fluorobenzyl .
Physicochemical Properties
| Property | Target Compound | 8-Methyl Analog | 5-(2-Methoxybenzyl) Analog | 3-(4-Ethylphenyl) Derivative |
|---|---|---|---|---|
| XLogP3 | 4.9 | 5.2 | 4.7 | 5.4 |
| Hydrogen Bond Acceptors | 4 | 3 | 5 | 4 |
| Rotatable Bonds | 6 | 5 | 7 | 6 |
Analysis :
- The target compound’s moderate lipophilicity (XLogP3 = 4.9) balances membrane permeability and solubility, critical for bioavailability.
- Higher rotatable bond counts (e.g., 7 in ) may reduce conformational stability compared to the target .
Biological Activity
8-ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a novel compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique heterocyclic structure with multiple substituents that enhance its biological activity. The chemical formula is , and its molecular weight is approximately 368.4 g/mol. The presence of an ethoxy group, a methoxyphenyl group, and a 3-methylphenylmethyl group contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazoloquinoline derivatives exhibit a range of significant biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrazoloquinolines can inhibit various bacterial strains. For example, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Potential : The compound's structure suggests potential as an anticancer agent by inhibiting key signaling pathways involved in tumor growth. Its ability to bind effectively to various biological targets enhances its potential in cancer therapy .
- Kinase Inhibition : Pyrazoloquinolines are known to act as kinase inhibitors, which are crucial in cancer treatment. The specific interactions with kinases can lead to selective inhibition of cancer cell proliferation .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The compound demonstrates high binding affinity for several kinase targets, possibly through hydrogen bonding and hydrophobic interactions within the ATP-binding pocket .
- Inhibition of Cell Proliferation : By disrupting key signaling pathways in cancer cells, the compound can inhibit proliferation and induce apoptosis in malignant cells.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various pyrazoloquinoline derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be in the low micromolar range, suggesting that further optimization could enhance its efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5-benzyl-8-ethoxy-3-pheny -5H-pyrazolo[4,3-c]quinoline | Contains benzyl instead of methyl groups | Exhibits distinct anti-inflammatory properties |
| 4-chloro-1H-pyrazolo[4,3-c]quinolin -3-amines | Chlorinated derivatives with amino groups | Enhanced solubility and bioavailability |
| Pyrazolo[4,3-c]quinolines with hydroxyl groups | Hydroxyl substitutions on phenyl rings | Increased antioxidant activity |
This table illustrates the diversity within the pyrazoloquinoline class while emphasizing the unique substituents present in this compound that contribute to its distinct properties.
Q & A
Q. Advanced
- Molecular Docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., COX-2) by simulating ligand-receptor interactions. Halogen substituents (Cl, F) enhance binding via hydrophobic contacts .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD >2 Å indicates poor target engagement .
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with bioactivity .
What structural features influence biological activity?
Basic
Critical features include:
- Ethoxy Group : Enhances solubility and metabolic stability .
- 3-Methylbenzyl Substituent : Increases lipophilicity, improving membrane permeability .
- Methoxyphenyl Ring : Participates in π-π stacking with aromatic residues in enzyme active sites .
How to design experiments for structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent Variation : Synthesize analogs with halogen (Cl, F), alkyl (Me, Et), or electron-withdrawing groups (NO) at positions 3 and 5 .
- Biological Assays : Test analogs against panels (e.g., NCI-60 cancer cell lines) to correlate structural changes with IC values .
- Statistical Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) driving activity .
How to resolve contradictions in reported biological activities?
Q. Advanced
- Assay Standardization : Compare protocols for cell viability (MTT vs. ATP-luciferase) or enzyme inhibition (fluorescence vs. radiometric) .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid degradation .
- Target Profiling : Employ kinome-wide screening to identify off-target effects .
What are the typical biological targets and assays used?
Q. Basic
- Targets : COX-2, topoisomerase II, and benzodiazepine receptors .
- Assays :
- Enzymatic Inhibition : Spectrophotometric measurement of COX-2 activity (IC < 1 µM) .
- Antimicrobial Testing : Broth microdilution against S. aureus (MIC reported as 8 µg/mL) .
How to validate the mechanism of action in enzymatic assays?
Q. Advanced
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry .
- Mutagenesis : Engineer enzyme mutants (e.g., COX-2 Val523Ala) to confirm critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
